8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride
Description
Properties
IUPAC Name |
8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4.ClH/c20-19(14-21,15-22)13-12-17-10-8-16(9-11-17)6-4-2-1-3-5-7-18(23)24;/h8-11,21-22H,1-7,12-15,20H2,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMZXZBWMHCVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCC(=O)O)CCC(CO)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747836 | |
| Record name | 8-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}octanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896472-95-0 | |
| Record name | 8-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}octanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride involves several key steps. The primary synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available 4-octylbenzoic acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete reaction and minimize by-products.
Purification: Using techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amine and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Carboxylic acids and ketones.
Reduced Derivatives: Alcohols and amines.
Substituted Derivatives: Alkylated and acylated compounds.
Scientific Research Applications
8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride exerts its effects through several mechanisms:
Sphingosine-1-Phosphate Receptor Modulation: The compound binds to sphingosine-1-phosphate receptors, leading to receptor internalization and downregulation.
Lymphocyte Sequestration: By modulating these receptors, the compound prevents lymphocyte egress from lymphoid tissues, reducing autoimmune responses.
Apoptosis Induction: The compound induces apoptosis in certain immune cells, contributing to its immunosuppressive effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 8-[4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid hydrochloride
- Synonyms: FTY720 Octanoic Acid Hydrochloride
- CAS No.: 896472-95-0
- Molecular Formula: C₁₉H₃₁NO₄·HCl
- Molecular Weight : 373.91468 g/mol
Structural Features :
- Core Structure: An octanoic acid chain (C8) linked to a para-substituted phenyl group.
- Substituent: A branched butyl group with amino (-NH₂), hydroxy (-OH), and hydroxymethyl (-CH₂OH) moieties at the 3-position of the phenyl ring .
Physicochemical Properties :
- LogP : 3.77 (indicative of moderate lipophilicity) .
- Polar Surface Area (PSA): 103.78 Ų , suggesting moderate polarity due to multiple hydroxyl and amino groups.
Pharmacological Relevance :
- Therapeutic Class: Derived from FTY720 (fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator used in immunomodulation .
- Mechanism: The octanoic acid modification may enhance bioavailability or target engagement compared to parent compounds.
Structural and Functional Analogues
The following compounds share structural motifs (aromatic rings, amino acid backbones, hydrochloride salts) and are selected for comparison based on evidence:
*Estimated LogP values based on structural analogs.
Key Comparisons
Lipophilicity and Bioavailability: The target compound’s octanoic acid chain confers higher lipophilicity (LogP 3.77) compared to shorter-chain analogs like (R)-4-amino-3-phenylbutyric acid hydrochloride (LogP ~1.2) . This enhances membrane permeability, critical for central nervous system (CNS) targeting. Fluorinated derivatives (e.g., pentafluorophenyl in ) exhibit increased LogP (~2.5), balancing solubility and bioavailability for imaging applications.
Functional Groups and Target Specificity: Hydroxymethyl and Hydroxy Groups: Unique to the target compound, these groups may facilitate hydrogen bonding with S1P receptors, enhancing receptor affinity . Cyano Group: In (R)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride , the electron-withdrawing cyano moiety could modulate enzyme inhibition (e.g., proteases). Fluorinated Aromatics: The pentafluorophenyl group in improves metabolic stability and binding to hydrophobic pockets in enzymes or receptors.
Therapeutic Applications: Immunomodulation: The target compound’s structural similarity to FTY720 suggests S1P receptor modulation, used in autoimmune diseases . Neurological Agents: (R)-4-amino-3-phenylbutyric acid hydrochloride may act as a GABA analogue, targeting neurotransmitter pathways. Imaging Probes: Fluorinated analogs (e.g., ) are tailored for positron emission tomography (PET) due to fluorine-18 compatibility.
Safety and Handling: Hydrochloride salts of amino acid derivatives generally require precautions for inhalation or skin contact (e.g., first-aid measures in ).
Research Findings
- FTY720 Derivatives: Modifications like octanoic acid extension in the target compound improve pharmacokinetics over FTY720, which has a shorter alkyl chain .
- Metabolic Stability: Cyano- or fluorinated phenyl groups () resist oxidative metabolism, extending half-life in vivo.
- Structural-Activity Relationship (SAR): Elongated alkyl chains (e.g., octanoic acid) enhance lipophilicity and CNS penetration. Hydroxyl groups improve solubility but may reduce blood-brain barrier permeability.
Biological Activity
8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid; hydrochloride, also known as Fingolimod Octanoic Acid Hydrochloride, is a derivative of Fingolimod, an immunomodulatory drug primarily used in the treatment of multiple sclerosis. This compound has garnered interest due to its potential therapeutic applications and mechanisms of action related to immune modulation and cellular signaling.
- Molecular Formula : C19H32ClNO4
- Molecular Weight : 373.915 g/mol
- CAS Number : 896472-95-0
The biological activity of this compound is primarily attributed to its role as a sphingosine-1-phosphate (S1P) receptor modulator. The following mechanisms have been identified:
- S1P Receptor Modulation : The compound binds to S1P receptors, leading to receptor internalization and downregulation, which is crucial for its immunomodulatory effects.
- Lymphocyte Sequestration : By modulating S1P receptors, it prevents lymphocyte egress from lymphoid tissues, thereby reducing autoimmune responses.
- Apoptosis Induction : The compound induces apoptosis in specific immune cells, contributing to its immunosuppressive properties .
Biological Activity and Research Findings
Research has explored various aspects of the biological activity of this compound, including its effects on immune cell modulation and potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the efficacy of Fingolimod Octanoic Acid Hydrochloride in various disease models:
- Multiple Sclerosis Models : In experimental autoimmune encephalomyelitis (EAE) models, the compound demonstrated significant reduction in clinical symptoms and inflammatory cell infiltration in the central nervous system (CNS).
- Cancer Research : Studies have shown that this compound can inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism that could be exploited for cancer therapy .
- Neurodegenerative Disorders : Preliminary studies indicate potential benefits in neurodegenerative disease models, where it may help mitigate neuronal damage through its anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
